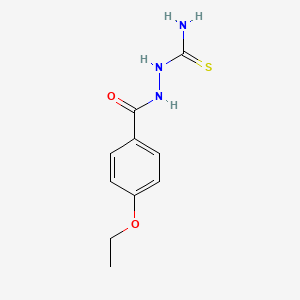![molecular formula C15H12Cl2N2OS B5752852 N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)
N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as DCPA, is an organic compound with the chemical formula C15H11Cl2NOS. It is a derivative of the herbicide diuron, which is used to control weeds in crops. DCPA has gained significant attention in scientific research due to its potential applications in various fields, including agriculture, medicine, and environmental science.
科学的研究の応用
DCPA has been extensively studied for its potential applications in various fields of scientific research. In agriculture, DCPA has been used as a herbicide to control weeds in a wide range of crops, including cotton, soybeans, and vegetables. Its effectiveness in weed control has been demonstrated in numerous studies, making it a valuable tool for farmers.
In medicine, DCPA has been investigated for its potential use as an anti-cancer agent. Studies have shown that DCPA has cytotoxic effects on cancer cells, making it a promising candidate for the development of new cancer treatments. DCPA has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
In environmental science, DCPA has been studied for its potential use as a soil fumigant to control soil-borne pathogens. Its effectiveness in controlling pathogens has been demonstrated in several studies, making it a promising tool for managing soil-borne diseases in crops.
作用機序
The mechanism of action of DCPA is not fully understood, but it is believed to act by inhibiting photosynthesis in plants. DCPA inhibits the electron transport chain in chloroplasts, which prevents the production of ATP and ultimately leads to plant death. In cancer cells, DCPA has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. The exact mechanism by which DCPA inhibits acetylcholinesterase is not fully understood, but it is believed to involve binding to the enzyme's active site.
Biochemical and Physiological Effects:
DCPA has been shown to have a range of biochemical and physiological effects. In plants, DCPA inhibits photosynthesis and disrupts the electron transport chain, leading to plant death. In cancer cells, DCPA induces apoptosis by activating the caspase pathway. In animal studies, DCPA has been shown to have neurotoxic effects, leading to behavioral changes and altered neurotransmitter levels.
実験室実験の利点と制限
DCPA has several advantages for use in lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, DCPA can be toxic to humans and animals, and caution should be taken when handling it in the lab. Its effectiveness as a herbicide can also make it difficult to use in experiments involving plants, as it may interfere with the growth and development of the plants being studied.
将来の方向性
There are several potential future directions for research on DCPA. In agriculture, further studies could be conducted to optimize its use as a herbicide and to develop new formulations that are more effective and environmentally friendly. In medicine, further studies could be conducted to explore its potential use as an anti-cancer agent and to investigate its mechanism of action in more detail. In environmental science, further studies could be conducted to explore its potential use as a soil fumigant and to investigate its effects on soil microorganisms. Overall, DCPA has significant potential for use in a wide range of scientific research fields, and further studies could lead to new applications and discoveries.
合成法
DCPA can be synthesized through a multi-step process involving the reaction of 3,5-dichloroaniline with carbon disulfide, followed by the reaction with 2-bromo-2-phenylacetic acid. The final product is obtained through the reaction of the intermediate with ammonium carbonate. The synthesis of DCPA has been optimized to achieve high yields and purity.
特性
IUPAC Name |
N-[(3,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-11-7-12(17)9-13(8-11)18-15(21)19-14(20)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGVMIJNIDFWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)


![5-(2-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B5752826.png)







![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)
